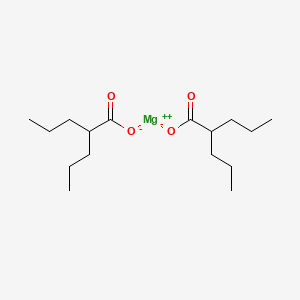
magnesium;2-propylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium 2-propylpentanoate can be synthesized by reacting valproic acid with magnesium carbonate or magnesium hydroxide. The reaction typically involves the following steps:
- Dissolving valproic acid in an appropriate solvent such as methanol.
- Adding magnesium carbonate or magnesium hydroxide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtering the solution to remove any unreacted magnesium carbonate or hydroxide.
- Evaporating the solvent to obtain the crystalline product .
Industrial Production Methods: In industrial settings, the production of magnesium 2-propylpentanoate follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, filtering, and drying helps in achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Magnesium 2-propylpentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium 2-propylpentanoate oxide.
Reduction: It can be reduced to form magnesium 2-propylpentanoate hydride.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Magnesium 2-propylpentanoate oxide.
Reduction: Magnesium 2-propylpentanoate hydride.
Substitution: Halogenated derivatives such as magnesium 2-propylpentanoate chloride or bromide.
Scientific Research Applications
Magnesium 2-propylpentanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is primarily used as an anticonvulsant in the treatment of epilepsy.
Mechanism of Action
Magnesium 2-propylpentanoate exerts its effects by inhibiting the enzyme gamma-aminobutyric acid transaminase (GABAT), which leads to an increase in the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce neuronal excitability. By increasing GABA levels, magnesium 2-propylpentanoate helps to stabilize neuronal activity and prevent seizures .
Comparison with Similar Compounds
Sodium valproate: Another salt of valproic acid, commonly used as an anticonvulsant.
Calcium valproate: Similar to magnesium 2-propylpentanoate but with calcium as the cation.
Lithium valproate: Used in the treatment of bipolar disorder.
Comparison:
Magnesium 2-propylpentanoate vs. Sodium valproate: Both compounds are used as anticonvulsants, but magnesium 2-propylpentanoate may have a better side effect profile due to the presence of magnesium, which has additional neuroprotective effects.
Magnesium 2-propylpentanoate vs. Calcium valproate: Both compounds have similar uses, but the choice between them may depend on the specific needs of the patient, such as calcium or magnesium supplementation.
Magnesium 2-propylpentanoate vs. Lithium valproate: While both are used in the treatment of neurological disorders, lithium valproate is more commonly used for mood stabilization in bipolar disorder, whereas magnesium 2-propylpentanoate is primarily used for epilepsy.
Properties
Molecular Formula |
C16H30MgO4 |
|---|---|
Molecular Weight |
310.71 g/mol |
IUPAC Name |
magnesium;2-propylpentanoate |
InChI |
InChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
LKLLHOIUJVEAGU-UHFFFAOYSA-L |
Canonical SMILES |
CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















